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Compound of Interest

Compound Name: L-Isoleucine-15N

Cat. No.: B1631485 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of L-Isoleucine-
15N in determining protein structure, dynamics, and interactions. The strategic incorporation of

this stable isotope enables advanced Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS) techniques, offering high-resolution insights crucial for academic research

and pharmaceutical development.

Core Principles of L-Isoleucine-15N Labeling
Stable isotope labeling with L-Isoleucine-15N involves replacing the naturally abundant ¹⁴N

atom with the heavier, NMR-active ¹⁵N isotope in the isoleucine residues of a protein. This

targeted labeling strategy is a powerful tool for simplifying complex spectra and focusing

analysis on specific regions of a protein.

Key Advantages:

Spectral Simplification: In NMR spectroscopy, selectively labeling with ¹⁵N-isoleucine

reduces spectral crowding, facilitating resonance assignment and structural analysis,

particularly in larger proteins.[1][2]

Site-Specific Information: Provides residue-specific information about the local environment,

dynamics, and interaction interfaces of isoleucine residues within the protein structure.
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Quantitative Analysis: In mass spectrometry, the mass shift introduced by ¹⁵N allows for the

accurate quantification of protein synthesis, degradation, and turnover rates.[3][4]

Applications in Protein Structure Determination
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for determining the three-dimensional structure and

dynamics of proteins in solution.[5] L-Isoleucine-15N labeling is instrumental in several key

NMR experiments.

¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC): This is a fundamental experiment

that provides a "fingerprint" of the protein, with each peak corresponding to a specific amino

acid residue's backbone amide group. Labeling with ¹⁵N-Isoleucine results in a simplified

HSQC spectrum where only isoleucine residues are visible, aiding in their assignment and

the study of their local environment.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments detect protons that

are close in space, providing distance restraints for structure calculation. ¹⁵N-edited NOESY

experiments on an L-Isoleucine-15N labeled sample can reveal long-range interactions

involving isoleucine residues, which are often located in the hydrophobic core of proteins.

Relaxation Studies: ¹⁵N relaxation experiments provide information on the dynamics of the

protein backbone at specific residues. By analyzing the relaxation parameters of ¹⁵N-labeled

isoleucines, researchers can probe the flexibility and motion of different parts of the protein

on a range of timescales.

Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for identifying and quantifying proteins.

Metabolic labeling with ¹⁵N-amino acids, including L-Isoleucine-15N, is a cornerstone of

quantitative proteomics.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): SILAC is a widely used

method for comparative proteomics. Cells are grown in media containing either "light" (¹⁴N)

or "heavy" (¹⁵N) amino acids. By comparing the mass spectra of peptides from the different

cell populations, researchers can accurately quantify changes in protein abundance.
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Protein Turnover Studies: By introducing a pulse of ¹⁵N-labeled amino acids and monitoring

its incorporation into proteins over time, the rates of protein synthesis and degradation can

be determined. This provides crucial insights into protein homeostasis in various biological

processes and disease states.

Experimental Protocols
Protocol for L-Isoleucine-15N Labeling in E. coli for NMR
Studies
This protocol is adapted for high-yield expression of ¹⁵N-labeled proteins in E. coli.

Materials:

E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the protein

of interest.

M9 minimal medium components.

¹⁵N-L-Isoleucine and a mixture of all other ¹⁴N-amino acids.

Glucose (or ¹³C-glucose for double labeling).

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Procedure:

Starter Culture: Inoculate 50 mL of LB medium with a single colony of the transformed E. coli

strain and grow overnight at 37°C with shaking.

Adaptation Culture: Pellet the overnight culture and resuspend in 100 mL of M9 minimal

medium containing ¹⁴N-amino acids. Grow for a few hours to adapt the cells to the minimal

medium.

Main Culture: Inoculate 1 L of M9 minimal medium containing ¹⁵N-L-Isoleucine (typically 100

mg/L) and a 10-fold excess of the other 19 unlabeled amino acids to prevent metabolic

scrambling of the label. Add glucose as the carbon source.
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Growth: Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

Expression: Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 12-16

hours to improve protein folding and solubility.

Harvesting and Purification: Harvest the cells by centrifugation. Purify the labeled protein

using standard chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion

chromatography).

NMR Sample Preparation: The final protein sample should be in a low-salt buffer at a pH

below 6.5 to minimize the exchange rate of amide protons. The typical protein concentration

is 0.5 – 1 mM.

Protocol for Quantitative Proteomics using ¹⁵N
Metabolic Labeling and MS
This protocol outlines a general workflow for a quantitative proteomics experiment using ¹⁵N

metabolic labeling.

Materials:

Cell culture system (e.g., mammalian cells, yeast, or bacteria).

"Light" (¹⁴N) and "Heavy" (¹⁵N) cell culture media.

Lysis buffer and protease inhibitors.

Trypsin for protein digestion.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Procedure:

Metabolic Labeling: Grow two separate cell populations. One in "light" medium containing

natural abundance amino acids and the other in "heavy" medium where the nitrogen source
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is ¹⁵N-labeled (e.g., ¹⁵NH₄Cl or a full complement of ¹⁵N-amino acids). For specific labeling,

¹⁵N-L-Isoleucine would be used in the heavy medium along with other light amino acids.

Sample Preparation: After a sufficient number of cell divisions to ensure near-complete

incorporation of the label, harvest the cells. Combine the "light" and "heavy" cell pellets in a

1:1 ratio based on cell number or protein concentration.

Protein Extraction and Digestion: Lyse the combined cells and extract the proteins. Digest

the proteins into peptides using trypsin.

LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution LC-

MS/MS instrument. The mass spectrometer will detect pairs of peptide peaks corresponding

to the "light" and "heavy" forms, separated by a mass difference determined by the number

of nitrogen atoms in the peptide.

Data Analysis: Use specialized software to identify the peptides and quantify the relative

abundance of the "light" and "heavy" forms. This ratio reflects the relative abundance of the

protein in the two original samples.

Data Presentation
Quantitative Data from ¹⁵N Labeling Experiments
The following tables summarize typical quantitative data obtained from experiments utilizing

¹⁵N labeling.

Table 1: ¹⁵N-Isoleucine Incorporation Efficiency
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Expression System Labeling Condition
¹⁵N Incorporation
Efficiency (%)

Reference

E. coli

M9 minimal media

with ¹⁵N-L-Isoleucine

and 10x unlabeled

amino acids

>95%

Chlamydomonas

reinhardtii
¹⁵N-TAP medium ~98%

HEK293 cells

Custom medium with

25 mg/L ¹⁵N-

Isoleucine

High, with minimal

scrambling

Table 2: Protein Turnover Rates Determined by ¹⁵N Labeling

Protein Tissue/Cell Type Half-life (days) Reference

Mitochondrial 39S

ribosomal protein L12
Mouse Heart 15.4

Mitochondrial 39S

ribosomal protein L12
Mouse Liver 4.9

ANXA6 Mouse Liver 7.4

RuBisCo large subunit
Chlamydomonas

reinhardtii
~2.5

ATP synthase CF1

alpha subunit

Chlamydomonas

reinhardtii
~3.0

Visualizing Workflows and Pathways
Experimental Workflow for NMR Structure Determination
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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